BenchChemオンラインストアへようこそ!

(R)-3-Hydroxy Midostaurin

FLT3 Inhibition Kinase Assay Pharmacodynamics

Procure (R)-3-Hydroxy Midostaurin (CAS 155848-20-7) to meet FDA impurity specifications (≤0.1%) and ensure ANDA analytical accuracy. As the major CYP3A4-derived metabolite with unique kinase selectivity, this exact (R)-enantiomer is pharmacologically distinct from the racemate and the (S)-isomer (IC50 <400 nM across 13 kinases). Accept no substitutes for chiral-specific assays, PK/PD modeling, or metabolite contribution studies in AML and systemic mastocytosis. Certified reference material with full characterization data is essential for regulatory compliance and reproducible research.

Molecular Formula C35H30N4O5
Molecular Weight 586.6 g/mol
CAS No. 155848-20-7
Cat. No. B12424217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Hydroxy Midostaurin
CAS155848-20-7
Molecular FormulaC35H30N4O5
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC
InChIInChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33-,35+/m1/s1
InChIKeyZZSBPGIGIUFJRA-ZFQVYDAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Hydroxy Midostaurin (CAS 155848-20-7) Identity & Regulatory Context: A FLT3-Targeting Midostaurin Metabolite Standard for Analytical and Pharmacological Applications


(R)-3-Hydroxy Midostaurin (CAS: 155848-20-7), also designated (R)-CGP52421, is a chiral, hydroxylated metabolite of the FDA-approved multikinase inhibitor midostaurin (PKC412). The compound is formed via CYP3A4-mediated 7-hydroxylation and functions as a kinase inhibitor with activity against FLT3 and other targets [1][2]. As a well-characterized metabolite and a specified impurity, it is employed as a certified reference standard for analytical method development, method validation, and quality control during the commercial production and regulatory filing of midostaurin drug products [3][4].

Critical Procurement Rationale for (R)-3-Hydroxy Midostaurin: Why Stereochemistry and Metabolite Selectivity Preclude Generic Substitution


Generic substitution with the racemic mixture (3-Hydroxy Midostaurin), the (S)-enantiomer, or the parent drug (Midostaurin) is not scientifically valid for analytical or pharmacological applications. As a chiral metabolite, the (R)-enantiomer (CAS 155848-20-7) exhibits distinct kinase selectivity and cytotoxic profiles compared to its (S)-counterpart (CAS 945260-14-0), which has a notably different kinase inhibition profile with reported IC50 values <400 nM across 13 kinases . In pharmacological studies, CGP52421 (the racemate) demonstrates significantly lower selectivity than the parent compound, PKC412, and is more cytotoxic against primary blast samples at comparable levels of FLT3 inhibition [1]. Therefore, for applications requiring precise analytical quantification as a specified impurity, or for pharmacological studies investigating the distinct biological effects of the major circulating (R)-metabolite, procurement of the exact (R)-stereoisomer is essential.

Quantitative Differentiation of (R)-3-Hydroxy Midostaurin: A Data-Driven Evidence Guide for Scientific Selection


Comparative FLT3 Autophosphorylation Inhibition: CGP52421 vs. PKC412 in Cellular vs. Plasma Environments

The racemic metabolite, 3-Hydroxy Midostaurin (CGP52421), exhibits differential FLT3 inhibitory potency depending on the assay matrix. It inhibits FLT3 autophosphorylation with an IC50 of 132 nM in culture medium, but its potency is reduced to an IC50 of 9.8 μM in plasma . This contrasts with the parent drug, Midostaurin (PKC412), which shows a less pronounced shift in potency under similar conditions. This matrix-dependent activity is a key differentiator for in vivo correlation.

FLT3 Inhibition Kinase Assay Pharmacodynamics

Differential Cytotoxicity and Selectivity Profile: CGP52421 vs. PKC412 in Primary AML Blasts

In a comparative pharmacodynamic study using the Plasma Inhibitory Activity (PIA) assay, the metabolite CGP52421 was found to be less selective than its parent compound, PKC412. Crucially, despite this lower selectivity, CGP52421 demonstrated greater cytotoxicity against primary blast samples from AML patients at comparable levels of FLT3 inhibition [1][2].

Cytotoxicity Selectivity Acute Myeloid Leukemia

Functional Divergence in Mast Cell Biology: CGP52421 vs. Midostaurin and CGP62221

A chemical proteomics study in neoplastic mast cells revealed a functional divergence among midostaurin metabolites. While midostaurin and its metabolite CGP62221 both inhibited KIT phosphorylation and mast cell proliferation, the clinically relevant metabolite CGP52421 failed to inhibit KIT phosphorylation or growth, despite potently inhibiting IgE-dependent histamine release [1].

Mast Cell KIT Signaling Systemic Mastocytosis

Pharmacokinetic Accumulation Profile: CGP52421 as the Predominant Long-Half-Life Metabolite

In patients with acute myeloid leukemia or advanced systemic mastocytosis, the metabolite CGP52421 exhibits a distinct pharmacokinetic profile characterized by continuous accumulation and a longer terminal half-life compared to the parent drug and the other major metabolite, CGP62221 [1][2].

Pharmacokinetics Drug Metabolism Half-Life

Analytical Utility as a Specified Impurity Standard: (R)-3-Hydroxy Midostaurin Content Control in Drug Substance

Pharmaceutical patents and analytical vendors specify (R)-3-Hydroxy Midostaurin as a critical impurity marker. For instance, a patent for a high-purity midostaurin process mandates that the content of 3-hydroxymidostaurin impurities (including the (R)-enantiomer) must be lower than 0.1% in the final drug substance [1]. This compound is therefore essential as a certified reference standard for HPLC/LC-MS method development and batch release testing.

Analytical Chemistry Quality Control Impurity Profiling

Defined Application Scenarios for (R)-3-Hydroxy Midostaurin in Research and Regulated Analytical Workflows


Analytical Reference Standard for Midostaurin Impurity Profiling and ANDA Submission

This compound is the gold-standard reference material for quantifying the (R)-3-Hydroxy Midostaurin impurity in midostaurin drug substance and drug product. Regulatory filings, particularly ANDAs, require validated analytical methods (e.g., HPLC, LC-MS) that can accurately measure this specific impurity to ensure it meets the ≤0.1% specification limit [1]. Procurement ensures regulatory compliance and method accuracy.

In Vitro Pharmacology Studies to Dissect Metabolite-Specific Effects in FLT3-Mutant AML

Researchers investigating the mechanism of midostaurin in AML should use (R)-3-Hydroxy Midostaurin to differentiate the contributions of the parent drug from its major metabolite. Key assays include: (1) Comparative cytotoxicity assays in primary AML blasts where the metabolite shows greater potency at equivalent FLT3 inhibition levels [2]; (2) FLT3 autophosphorylation assays in culture medium vs. plasma to model its matrix-dependent potency shift (IC50 of 132 nM vs. 9.8 μM) .

Investigating Midostaurin's Mechanism in Systemic Mastocytosis and Allergic Inflammation

For studies on systemic mastocytosis or IgE-mediated disorders, (R)-3-Hydroxy Midostaurin is the key tool to isolate the anti-mediator release activity of the drug. Unlike the parent compound, this metabolite potently inhibits IgE-dependent histamine release without suppressing KIT-driven mast cell proliferation [3]. This unique profile allows researchers to model the clinical dissociation between symptom control and disease progression seen in patients.

Pharmacokinetic/Pharmacodynamic Modeling of Chronic Midostaurin Dosing

Due to its longer terminal half-life and accumulation in vivo, (R)-3-Hydroxy Midostaurin is the predominant circulating active species during chronic midostaurin therapy [4][5]. In vivo PK/PD models must account for this metabolite to accurately predict drug exposure and downstream target modulation over time. The compound is essential for spiking plasma samples in bioanalytical method development for therapeutic drug monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Hydroxy Midostaurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.